molecular formula C18H21N3O B11029965 1-{2,2-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]quinolin-1(2H)-yl}ethanone

1-{2,2-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]quinolin-1(2H)-yl}ethanone

Cat. No.: B11029965
M. Wt: 295.4 g/mol
InChI Key: QAJDDXWAVJKYJC-UHFFFAOYSA-N
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Description

1-[2,2-DIMETHYL-4-[(2-METHYL-1H-IMIDAZOL-1-YL)METHYL]-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,2-DIMETHYL-4-[(2-METHYL-1H-IMIDAZOL-1-YL)METHYL]-1(2H)-QUINOLINYL]-1-ETHANONE typically involves multi-step organic reactions. One common method includes the condensation of 2,2-dimethyl-4-chloroquinoline with 2-methyl-1H-imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[2,2-DIMETHYL-4-[(2-METHYL-1H-IMIDAZOL-1-YL)METHYL]-1(2H)-QUINOLINYL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2,2-DIMETHYL-4-[(2-METHYL-1H-IMIDAZOL-1-YL)METHYL]-1(2H)-QUINOLINYL]-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2,2-DIMETHYL-4-[(2-METHYL-1H-IMIDAZOL-1-YL)METHYL]-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions in enzymes, inhibiting their activity. Additionally, the quinoline core can intercalate into DNA, disrupting its function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2,2-DIMETHYL-4-[(2-METHYL-1H-IMIDAZOL-1-YL)METHYL]-1(2H)-QUINOLINYL]-1-ETHANONE is unique due to its combined quinoline and imidazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

1-[2,2-dimethyl-4-[(2-methylimidazol-1-yl)methyl]quinolin-1-yl]ethanone

InChI

InChI=1S/C18H21N3O/c1-13-19-9-10-20(13)12-15-11-18(3,4)21(14(2)22)17-8-6-5-7-16(15)17/h5-11H,12H2,1-4H3

InChI Key

QAJDDXWAVJKYJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2=CC(N(C3=CC=CC=C32)C(=O)C)(C)C

Origin of Product

United States

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